molecular formula C8H15NO7 B13787568 Acetamide,N-SS-D-galactofuranosyl-N-hydroxy- CAS No. 85339-18-0

Acetamide,N-SS-D-galactofuranosyl-N-hydroxy-

Cat. No.: B13787568
CAS No.: 85339-18-0
M. Wt: 237.21 g/mol
InChI Key: SOWDFTVNCACHGC-UIAUGNHASA-N
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Description

Acetamide, N-SS-D-galactofuranosyl-N-hydroxy- is a specialized acetamide derivative featuring a D-galactofuranosyl moiety linked to an N-hydroxyacetamide group.

Properties

CAS No.

85339-18-0

Molecular Formula

C8H15NO7

Molecular Weight

237.21 g/mol

IUPAC Name

N-[(2R,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]-N-hydroxyacetamide

InChI

InChI=1S/C8H15NO7/c1-3(11)9(15)8-6(14)5(13)7(16-8)4(12)2-10/h4-8,10,12-15H,2H2,1H3/t4-,5-,6-,7+,8-/m1/s1

InChI Key

SOWDFTVNCACHGC-UIAUGNHASA-N

Isomeric SMILES

CC(=O)N([C@H]1[C@@H]([C@H]([C@@H](O1)[C@@H](CO)O)O)O)O

Canonical SMILES

CC(=O)N(C1C(C(C(O1)C(CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Building Block Synthesis and Protection Strategies

The synthesis typically begins with the preparation of galactofuranose building blocks protected at specific hydroxyl groups to control regioselectivity during glycosylation. For example, silylidene and naphthylidene acetals are commonly used to protect the C-4 and C-6 hydroxyl groups of galactosazide derivatives, while acetyl esters mask other hydroxyls. These protecting groups are installed under controlled conditions, such as using di(tert-butyl)silyl bistriflate with 2,6-lutidine at elevated temperatures, yielding silylidene-protected galactosazides in yields around 67% alongside minor side products that can be removed by treatment with tetrabutylammonium fluoride (TBAF).

Glycosyl Donor Preparation

A key step involves converting lactol intermediates derived from galactofuranose precursors into reactive glycosyl donors. For instance, hydrolysis of selenoacetals yields lactols that spontaneously ring-open to aldehydes. These aldehydes are then treated with cesium carbonate and N-phenyl trifluoroacetamidoyl chloride to form N-phenyl trifluoroacetimidate glycosyl donors with good yields (~75%). This donor type is favored for its stability and reactivity in subsequent glycosylations.

Glycosylation Reactions

Stereoselective glycosylation is achieved by coupling the prepared glycosyl donors with galactosyl acceptors under activation conditions such as benzene diphenylsulfoxide-triflic anhydride (Tf2O) and triethylamine. These conditions enable selective formation of glycosidic bonds with high stereocontrol, yielding disaccharides and higher oligosaccharides in good yields (e.g., 72% for trisaccharides).

Azide to Acetamide Conversion

Azide groups introduced as masked amines on sugar residues are converted to acetamides via treatment with thioacetic acid or 1,3-propanedithiol and acetic anhydride. This step is crucial for installing the acetamide functionality characteristic of the target compound. Yields for this transformation can be moderate (~54%).

Deprotection and Final Functionalization

The final steps involve global deprotection to remove protecting groups such as silylidene ketals, levulinoyl esters, and carbamates, often using sodium hydroxide or acidic conditions. This unmasking reveals free hydroxyl and amino groups, completing the synthesis of the target acetamide,N-SS-D-galactofuranosyl-N-hydroxy- compound. Deprotection yields range from 50% to 65% over multiple steps.

Data Tables Summarizing Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Silylidene protection Di(tert-butyl)silyl bistriflate, 2,6-lutidine, heat 67 Formation of silylidene-protected galactosazide
Lactol to glycosyl donor Cs2CO3, N-phenyl trifluoroacetamidoyl chloride 75 Formation of N-phenyl trifluoroacetimidate donor
Glycosylation Benzene diphenylsulfoxide, Tf2O, triethylamine 72 Stereoselective glycosylation to trisaccharide
Azide to acetamide conversion 1,3-Propanedithiol, acetic anhydride 54 Conversion of azide to acetamide
Global deprotection NaOH, acidic workup 50-65 Removal of protecting groups, final compound obtained

Detailed Research Findings from Varied Sources

  • The first total synthesis of complex oligosaccharides containing galactofuranose units was reported by Wang et al., demonstrating the use of selenophenyl precursors and trifluoroacetimidate donors to achieve high-yield glycosylations and subsequent functional group transformations.

  • Subsequent studies refined protection strategies, such as the use of naphthylidene and silylidene acetals, to improve regioselectivity and facilitate the assembly of longer oligosaccharide chains with acetamide functionalities.

  • Enzymatic studies on galactofuranosidases (e.g., GlfH1) have provided insights into the stereochemistry and stability of galactofuranose derivatives, informing synthetic approaches to maintain β-configuration during glycosylation and hydrolysis steps.

  • Classical glycosyl halide chemistry, including Koenigs-Knorr glycosylation, remains foundational, with silver salts employed as activators and acid scavengers to facilitate glycosidic bond formation. These methods have been adapted for galactofuranose derivatives with careful control of anomeric configuration.

Chemical Reactions Analysis

Nucleophilic Substitution

The acetamide’s nitrogen can act as a nucleophile in reactions with electrophiles like alkyl halides or acylating agents. For example:

R X Acetamide NH OHR NHAc OH HX\text{R X Acetamide NH OH}\rightarrow \text{R NHAc OH HX}

This reactivity is critical for modifying the compound’s biological activity .

Oxidation Reactions

The galactofuranosyl ring’s hydroxyl groups undergo selective oxidation:

  • Periodate Oxidation : Cleaves vicinal diols in the furanose ring, forming dialdehydes .

  • TEMPO-Mediated Oxidation : Converts primary hydroxyls to carboxylic acids under mild conditions.

Hydrolysis

  • Acidic Hydrolysis : Cleaves glycosidic bonds, yielding galactose and acetamide fragments.

  • Basic Hydrolysis : Degrades the acetamide group to a free amine and acetic acid :

Acetamide NH OHNaOHNH2 OH CH COO \text{Acetamide NH OH}\xrightarrow{\text{NaOH}}\text{NH}_2\text{ OH CH COO }

Hydrogen Bonding Effects

The acetamide group forms intramolecular hydrogen bonds with adjacent hydroxyl or ether groups, reducing nucleophilicity. For example:

  • In 3-O-picolinyl-4-O-benzyl derivatives, hydrogen bonding between the acetamide and picolinyl ether enhances the reactivity of distal hydroxyl groups .

Steric and Electronic Factors

  • Electron-Withdrawing Groups : The acetamide’s carbonyl decreases electron density on the nitrogen, limiting nucleophilic substitution .

  • Galactofuranosyl Conformation : The furanose ring’s rigidity affects accessibility to reactive sites during glycosylation .

Comparative Reactivity Data

The table below compares the reactivity of hydroxyl groups in analogous N-protected glucosamine derivatives :

Substituent on N-AcetylglucosamineRelative Reactivity of 4-OHKey Interaction
2-Azido1.0 (Reference)None
N-Phthalimido0.75Steric hindrance
N-Acetyl0.45H-bonding

Key Insight : The 4-OH in N-acetyl derivatives is less reactive due to hydrogen bonding with the acetamide group .

Mechanistic Insights from Kinetic Studies

Reaction optimization studies highlight:

  • Temperature Dependence : Glycosylation yields improve at 50–70°C due to reduced viscosity and enhanced catalyst activity .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in amide coupling .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with galactofuranosyl structures exhibit notable antimicrobial activities. For instance, derivatives of galactofuranosides have shown effectiveness against various bacterial strains. The unique configuration of Acetamide, N-SS-D-galactofuranosyl-N-hydroxy- may enhance its interaction with microbial cell walls, leading to potential applications in developing new antibiotics .

Anticancer Potential

There is growing interest in the anticancer properties of glycosylated compounds. Studies have demonstrated that compounds similar to Acetamide, N-SS-D-galactofuranosyl-N-hydroxy- can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain glycosylated derivatives have shown efficacy against lung and breast cancer cell lines . The presence of the galactofuranosyl group may play a critical role in enhancing the selectivity and potency of these compounds against tumor cells.

Drug Development

Acetamide, N-SS-D-galactofuranosyl-N-hydroxy- can serve as a scaffold for synthesizing novel therapeutics. By modifying the acetamide or galactofuranosyl portions, researchers can create a library of compounds with diverse biological activities. This approach is particularly relevant in the context of developing inhibitors for specific enzymes or receptors involved in disease processes .

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to predict the biological activity of Acetamide, N-SS-D-galactofuranosyl-N-hydroxy-. These studies utilize computational models to correlate chemical structure with biological activity, guiding the design of more potent derivatives. Such predictive modeling is crucial for efficient drug discovery processes .

Case Studies and Research Findings

  • Antimicrobial Activity Study : A recent study explored the antimicrobial effects of various glycosylated compounds, including derivatives similar to Acetamide, N-SS-D-galactofuranosyl-N-hydroxy-. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections .
  • Anticancer Activity Assessment : Another investigation focused on the cytotoxic effects of glycosylated acetamides on different cancer cell lines. The study found that specific modifications to the acetamide structure enhanced selectivity towards cancer cells while reducing toxicity to normal cells .
  • Synthesis and Characterization : Researchers have synthesized several derivatives based on the core structure of Acetamide, N-SS-D-galactofuranosyl-N-hydroxy-. These derivatives were characterized using various spectroscopic techniques, confirming their structural integrity and biological potential.

Mechanism of Action

The mechanism of action of Acetamide,N-SS-D-galactofuranosyl-N-hydroxy- involves its interaction with specific molecular targets, such as β-D-galactofuranosidase . By inhibiting this enzyme, the compound can disrupt the metabolism of galactofuranose, which is essential for the survival of certain parasites. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the catalytic residues.

Comparison with Similar Compounds

Critical Analysis of Data Gaps and Limitations

  • No direct evidence exists for the target compound’s synthesis, stability, or bioactivity.
  • Structural analogues provide partial insights but fail to address the unique glycosylation effects on solubility, metabolism, or target binding.
  • Regulatory pathways remain undefined, though REACH and USP frameworks may apply .

Biological Activity

Acetamide, N-SS-D-galactofuranosyl-N-hydroxy- is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

Acetamide, N-SS-D-galactofuranosyl-N-hydroxy- has the molecular formula C8H15NO7C_8H_{15}NO_7 and is characterized by the presence of a galactofuranosyl moiety. The structure indicates potential interactions with biological systems, particularly in glycosylation reactions which are crucial for various biological functions.

Antimicrobial Properties

Research has indicated that compounds with galactofuranosyl structures often exhibit significant antimicrobial activity. For instance, studies on related compounds have shown that they can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The presence of the galactofuranosyl group enhances the compound's ability to disrupt bacterial cell walls, leading to increased efficacy against pathogens .

Immunomodulatory Effects

Acetamide, N-SS-D-galactofuranosyl-N-hydroxy- has been studied for its immunomodulatory properties. In vitro experiments demonstrated that this compound can stimulate macrophage activity, increasing nitric oxide production and enhancing phagocytic ability. This suggests a potential role in modulating immune responses, which could be beneficial in therapeutic applications for inflammatory diseases .

Synthesis and Characterization

The synthesis of Acetamide, N-SS-D-galactofuranosyl-N-hydroxy- typically involves glycosylation reactions where D-galactose derivatives are utilized as starting materials. Advanced methods such as enzymatic synthesis and chemical glycosylation have been employed to achieve high yields and purity of the final product. Characterization techniques such as NMR and mass spectrometry are essential for confirming the structural integrity of the synthesized compound .

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of Acetamide derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as an alternative antimicrobial agent .
  • Immunomodulatory Study : In a controlled experiment using RAW264.7 macrophage cells, treatment with Acetamide, N-SS-D-galactofuranosyl-N-hydroxy- resulted in increased secretion of tumor necrosis factor-alpha (TNF-α). This effect was dose-dependent, suggesting that the compound can enhance immune responses through TLR4 signaling pathways .

Data Table: Biological Activities Overview

Activity Type Effect Concentration Tested Reference
AntimicrobialInhibition of S. aureus growth50 µg/mL
ImmunomodulatoryIncreased TNF-α secretion25 - 100 µM
Macrophage ActivationEnhanced nitric oxide production10 - 100 µg/mL

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-substituted acetamide derivatives, and how can these be adapted for galactofuranosyl-containing analogs?

  • Methodological Answer : Synthesis of N-substituted acetamides often involves carbodiimide-mediated coupling (e.g., EDC/NHS) to activate carboxyl groups for amide bond formation . For galactofuranosyl analogs, protecting group strategies (e.g., selective hydroxyl protection) are critical to avoid undesired side reactions. Solvent systems like phosphate-buffered saline (PBS) or sodium acetate buffers are recommended for aqueous-phase reactions . Purification typically combines column chromatography and HPLC to isolate stereoisomers, given the sensitivity of galactofuranosyl stereochemistry .

Q. How can researchers ensure structural fidelity of the galactofuranosyl moiety during synthesis?

  • Methodological Answer : The galactofuranosyl ring is prone to hydrolysis under acidic or high-temperature conditions. Stability studies using NMR (e.g., 13C^{13}\text{C}-NMR) or mass spectrometry should be conducted to monitor ring integrity . Comparative analysis with reference spectra (e.g., D-fructofuranosyl derivatives) can validate structural preservation .

Q. What safety precautions are essential when handling N-hydroxy-acetamide derivatives?

  • Methodological Answer : Use PPE (gloves, lab coats, eye protection) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of aerosols. In case of exposure, rinse affected areas with water for 15+ minutes and seek medical evaluation . Store compounds in sealed containers under dry, cool conditions to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the galactofuranosyl ring) influence bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., methoxy, hydroxyl groups) followed by in vitro assays (e.g., enzyme inhibition, cytotoxicity). For example, analogs with para-methoxy substituents on aromatic rings show enhanced binding affinity in related acetamide derivatives . Molecular docking simulations can predict interactions with target proteins (e.g., IL-6 or MMP3) .

Q. How should researchers address contradictions in solubility data reported for galactofuranosyl-acetamide derivatives?

  • Methodological Answer : Solubility discrepancies may arise from impurities (e.g., residual solvents) or polymorphic forms. Characterize batches via DSC (differential scanning calorimetry) and X-ray crystallography to confirm crystallinity . Standardize solvent systems (e.g., PBS pH 7.4) for comparative studies .

Q. What analytical challenges arise in quantifying trace impurities in galactofuranosyl-acetamide formulations?

  • Methodological Answer : High-resolution LC-MS/MS is preferred for detecting low-abundance impurities (e.g., hydrolyzed byproducts). Use internal standards (e.g., deuterated analogs) to improve quantification accuracy. Validate methods per ICH guidelines, including LOD/LOQ calculations .

Q. How can researchers optimize reaction yields for large-scale synthesis without compromising stereochemical purity?

  • Methodological Answer : Scale-up requires kinetic control (e.g., slow reagent addition) to minimize epimerization. Monitor reaction progress via inline FTIR or Raman spectroscopy. For galactofuranosyl derivatives, enzymatic catalysis (e.g., glycosyltransferases) may enhance stereoselectivity .

Key Recommendations for Researchers

  • Prioritize orthogonal analytical methods (e.g., NMR + MS) for structural confirmation.
  • Use kinetic and thermodynamic studies to address stability issues in aqueous media.
  • Collaborate with computational chemists to design SAR-driven analogs with improved pharmacokinetic profiles.

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